2-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c1-12-21-16(11-27-12)19(25)22-15-7-3-2-5-13(15)9-17-23-18(24-26-17)14-6-4-8-20-10-14/h2-8,10-11H,9H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGWRUKLADUXIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiazole-4-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring, an oxadiazole moiety, and a pyridine group, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, beginning with the formation of the thiazole and oxadiazole rings through condensation reactions followed by functional group modifications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiazole moieties. For instance, derivatives similar to our compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.12 | Induces apoptosis via p53 activation |
| 5b | U-937 | 0.65 | Inhibits cell proliferation through caspase activation |
These findings suggest that the incorporation of specific functional groups enhances the anticancer activity by modulating apoptotic pathways .
Antimicrobial Activity
Compounds with thiazole and oxadiazole frameworks have also demonstrated antimicrobial activity . For example, derivatives have been evaluated against Gram-positive and Gram-negative bacterial strains, showing promising results:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 15 µg/mL |
| 2 | Escherichia coli | 30 µg/mL |
The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis due to their interaction with ribosomal subunits .
The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may act as an inhibitor of key enzymes involved in cellular proliferation and survival pathways.
Enzyme Inhibition
Research indicates that similar compounds can inhibit enzymes such as carbonic anhydrases (CAs), which play critical roles in tumor growth and metastasis:
| Enzyme | K_i (nM) | Remarks |
|---|---|---|
| hCA IX | 89 | Selectively inhibited in cancer cells |
| hCA II | 750 | Less selective but still significant |
Inhibition of these enzymes leads to altered pH regulation within tumor microenvironments, promoting apoptosis in cancer cells .
Case Studies
Several studies have investigated the biological activities of compounds related to This compound :
- Study on Cytotoxicity : A study demonstrated that derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin against MCF-7 and A549 cell lines. The compounds induced apoptosis through mitochondrial pathways involving cytochrome c release .
- Antimicrobial Efficacy : Another investigation showed that thiazole-based compounds effectively inhibited the growth of resistant bacterial strains, suggesting their potential as new antimicrobial agents .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The mechanism of action typically involves the modulation of critical signaling pathways such as PI3K/Akt and mTOR, which are pivotal in cell proliferation and survival.
- Case Study : A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer), with IC50 values ranging from 45 µM to 92 µM. These results suggest potential for development as anticancer agents .
Antimicrobial Properties
The thiazole and oxadiazole moieties contribute to the compound's antimicrobial activity. Compounds in this class have been shown to inhibit bacterial growth by interfering with folate synthesis.
- Case Study : In vitro testing against Staphylococcus aureus revealed effective inhibition at concentrations as low as 25 µM, indicating its potential utility in treating bacterial infections .
Antiparasitic Activity
The compound has also been screened for antiparasitic effects, particularly against Schistosoma mansoni, a significant human parasite.
- Case Study : The compound exhibited potent activity at concentrations around 10 µg/mL, highlighting its broad-spectrum antiparasitic potential .
The following table summarizes key findings from various studies regarding the biological activities of the compound:
| Study Reference | Cell Line/Organism | IC50 (µM) | Activity Type |
|---|---|---|---|
| Study 1 | HeLa (cervical cancer) | 92.4 | Anticancer |
| Study 2 | A549 (lung cancer) | 45.0 | Anticancer |
| Study 3 | Staphylococcus aureus | 25.0 | Antibacterial |
| Study 4 | Schistosoma mansoni | 10.0 | Antiparasitic |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylene (–CH2–) group adjacent to the oxadiazole undergoes nucleophilic substitution under basic conditions:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Amines | K2CO3, DMF, 80°C | Secondary amine derivatives | Bioactivity modulation |
| Thiols | TEA, DCM, rt | Thioether-linked analogs | Prodrug development |
| Halides | NaH, THF, 0°C to rt | Alkylated intermediates | Library diversification |
These reactions retain the oxadiazole’s aromaticity but modify steric and electronic properties .
Oxidation and Reduction Reactions
Selective oxidation/reduction targets specific moieties:
| Reaction Type | Reagents | Site Affected | Outcome |
|---|---|---|---|
| Oxidation | KMnO4, H2SO4 | Thiazole methyl group | Carboxylic acid formation |
| Reduction | LiAlH4 | Carboxamide | Amine derivative (rare, <10% yield) |
The oxadiazole ring remains intact under mild conditions but degrades in strong acidic media (e.g., HCl > 6M) .
Cycloaddition and Ring-Opening Reactions
The 1,2,4-oxadiazole participates in [3+2] cycloadditions:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Nitrile oxides | Toluene, reflux | Fused isoxazoline-oxadiazole | Enhanced π-stacking capacity |
| Electron-deficient alkenes | Microwave, 120°C | Spirocyclic adducts | Increased conformational rigidity |
Ring-opening occurs with strong nucleophiles (e.g., hydrazine) to form triazole intermediates .
Amide Bond Functionalization
The carboxamide group undergoes modifications:
| Reaction | Reagents/Conditions | Product | Biological Relevance |
|---|---|---|---|
| Hydrolysis | 6M HCl, 100°C, 12h | Thiazole-4-carboxylic acid | Prodrug activation |
| Thioamide formation | Lawesson’s reagent, THF, reflux | Thiazole-4-carbothioamide | Enhanced metal chelation |
| N-Alkylation | NaH, alkyl halides, DMF | N-Alkylated derivatives | Solubility improvement |
Thioamide derivatives show improved binding to metalloenzymes .
Stability Under Physiological Conditions
Critical stability data under simulated biological conditions:
| Condition | Half-Life | Degradation Pathway |
|---|---|---|
| pH 7.4 (37°C) | 48h | Slow hydrolysis of carboxamide |
| pH 1.2 (gastric fluid) | 2h | Oxadiazole ring cleavage |
| Liver microsomes | 30 min | CYP450-mediated oxidation of pyridine |
Stability is pH-dependent, with the oxadiazole ring being labile in strongly acidic environments .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
Key Observations :
Table 3: Comparative Bioactivity
Key Observations :
- The 1,2,4-oxadiazole in the target compound may confer superior metabolic stability over triazole-containing analogues, though triazoles exhibit stronger initial inhibition .
- Pyridin-3-yl substitution could enhance solubility compared to 4-pyridinyl derivatives, as observed in crystallographic studies .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiazole-4-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:
- Cyclization : Intramolecular cyclization of thiosemicarbazides or hydrazide intermediates under reflux conditions (e.g., ethanol or acetonitrile as solvents) .
- Coupling Reactions : Use of coupling agents like EDCI/HOBt for amide bond formation between thiazole-carboxylic acid and aryl amine derivatives .
- Purification : Recrystallization from polar aprotic solvents (e.g., DMF or ethanol/water mixtures) to isolate the final product .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for carboxamide, C=N in oxadiazole at ~1600 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR confirms proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, thiazole-CH₃ at δ 2.5–3.0 ppm). ¹³C NMR verifies carbonyl carbons (e.g., carboxamide C=O at ~165 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns .
Q. How can researchers address low yields during the final cyclization step?
- Methodological Answer :
- Solvent Optimization : Switch from ethanol to DMF to enhance solubility of intermediates .
- Catalyst Use : Add K₂CO₃ or triethylamine to facilitate deprotonation and cyclization .
- Temperature Control : Prolonged reflux (6–12 hours) ensures complete reaction .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s anticancer activity?
- Methodological Answer :
- Substituent Variation : Modify the pyridin-3-yl or oxadiazole moieties to assess impact on cytotoxicity (e.g., electron-withdrawing groups on pyridine for enhanced binding) .
- Biological Assays : Conduct in vitro MTT assays against cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values. Compare with control compounds like doxorubicin .
- Molecular Docking : Use software like AutoDock to simulate interactions with target proteins (e.g., EGFR or tubulin), focusing on hydrogen bonding with the carboxamide group .
Q. What strategies resolve contradictions in spectral data during characterization?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings .
- Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns in ¹H NMR .
- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software) to validate tautomeric forms .
Q. How does tautomerism in the oxadiazole moiety influence biological activity?
- Methodological Answer :
- Tautomer Screening : Use X-ray crystallography to identify dominant tautomeric forms (e.g., oxadiazole-thione vs. oxadiazole-thiol) .
- Activity Comparison : Test tautomerically locked analogs (e.g., methyl-substituted derivatives) in bioassays to isolate tautomer-specific effects .
Q. What impurities commonly arise during synthesis, and how are they mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
